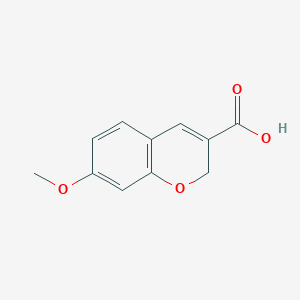

7-methoxy-2H-chromene-3-carboxylic Acid

Descripción

The exact mass of the compound 7-methoxy-2H-chromene-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-methoxy-2H-chromene-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-2H-chromene-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-methoxy-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKKNCZWZNXBGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455807 |

Source

|

| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-60-9 |

Source

|

| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 7-methoxy-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and organic synthesis. This document emphasizes the distinction between this compound and its more commonly documented analogue, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative), and focuses on the modern synthetic methodologies, chemical properties, and potential applications of the title compound.

Introduction: The 2H-Chromene Scaffold

The 2H-chromene core is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] Unlike their 2-oxo counterparts (coumarins), 2H-chromenes possess a saturated carbon at the 2-position of the pyran ring, which imparts distinct conformational and electronic properties. This structural nuance opens up diverse avenues for chemical modification and has led to the exploration of 2H-chromene derivatives for various therapeutic targets.[1][2] 7-methoxy-2H-chromene-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, with potential applications in the development of anti-inflammatory, antioxidant, and neurological agents.[2]

Physicochemical and Spectroscopic Properties

Detailed experimental data for 7-methoxy-2H-chromene-3-carboxylic acid is not as widely published as for its coumarin analogue. However, based on the general properties of 2H-chromene carboxylic acids and data for related structures, the following characteristics can be anticipated.

Physicochemical Data

| Property | Value/Description | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | N/A |

| Molecular Weight | 206.19 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature. | N/A |

| Solubility | Likely soluble in organic solvents such as methanol, DMSO, and dichloromethane. Aqueous solubility is expected to be low but can be increased in basic solutions due to salt formation. | N/A |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for benzoic acid derivatives. | N/A |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-methoxy-2H-chromene-3-carboxylic acid. The expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton on the pyran ring, the methylene protons at the C2 position, and the methoxy group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, the olefinic carbons of the pyran ring, the methylene carbon at C2, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=C stretching of the aromatic and pyran rings, and C-O stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid

Traditional synthetic routes to 2H-chromenes can be challenging and may lack regioselectivity. A modern and highly efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[3][4] This approach offers a direct and atom-economical pathway to the desired scaffold.

Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3+3] Annulation

This synthetic strategy utilizes N-phenoxyacetamides and methyleneoxetanones as the starting materials. The reaction proceeds via a cascade of C-H activation and a [3+3] annulation sequence, which is notable for its high regioselectivity and broad substrate compatibility.[3] Electron-donating substituents, such as the methoxy group at the 7-position on the N-phenoxyacetamide, have been shown to enhance the reaction yield.[3][4]

Experimental Protocol: Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid

Disclaimer: This is a representative protocol based on the published methodology.[3][4] Researchers should consult the original literature and adapt the procedure as necessary for their specific laboratory conditions. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

N-(4-methoxyphenoxy)acetamide

-

Methyleneoxetanone

-

[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

-

CsOAc (Cesium acetate)

-

MeCN (Acetonitrile, anhydrous)

-

Standard laboratory glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating plate

-

Chromatography supplies for purification

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(4-methoxyphenoxy)acetamide (1 equivalent), [Cp*RhCl₂]₂ (typically 2-5 mol%), and CsOAc (typically 2 equivalents).

-

Add anhydrous acetonitrile as the solvent.

-

To the stirred mixture, add methyleneoxetanone (typically 1.5-2 equivalents).

-

Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the required reaction time (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-methoxy-2H-chromene-3-carboxylic acid.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Rhodium(III)-catalyzed synthesis workflow.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 7-methoxy-2H-chromene-3-carboxylic acid is limited, the broader class of 2H-chromene derivatives has shown promise in several therapeutic areas. This compound serves as a key intermediate for the synthesis of novel derivatives with potential pharmacological activities.

-

Anti-inflammatory and Analgesic Agents: Chromene derivatives have been investigated for their anti-inflammatory properties.[1] The 2H-chromene scaffold can be elaborated to design molecules that target key inflammatory pathways.

-

Antioxidant Activity: The chromene ring system is a component of vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. This suggests that synthetic chromene derivatives may also possess radical scavenging capabilities.[2]

-

Neurological Disorders: The structural similarity of the chroman core (the saturated version of chromene) to certain neurotransmitters has prompted the investigation of chromene derivatives for their potential in treating cardiovascular and neurological disorders.[2]

-

Anticancer Properties: Some coumarin derivatives, which share a similar benzopyran core, have demonstrated potential as anticancer agents.[5] The 2H-chromene scaffold provides an alternative framework for the design of novel cytotoxic agents.

Conclusion

7-methoxy-2H-chromene-3-carboxylic acid is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The development of modern synthetic methods, such as the rhodium-catalyzed C-H activation and [3+3] annulation, has made this scaffold more accessible for further derivatization and biological evaluation. While there is a need for more comprehensive characterization and biological screening of this specific compound, the broader class of 2H-chromenes continues to be a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this promising molecule.

References

-

Chemsrc. (2025, August 26). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 7-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

-

Taylor & Francis Online. (2015, December 21). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

S. N. S. T. M. K. K. H. S. (2024, January 17). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Synfacts, 20(03), 0262. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

A Facile, Choline Chloride/Urea Catalyzed Solid Phase Synthesis of Coumarins via Knoevenagel Condensation. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). CAS 20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

Li, X. (2018, June 13). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3]. Retrieved from [Link]

-

J&K Scientific. (n.d.). 7-Methoxy-chroman-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. CAS 20300-59-8: 7-methoxycoumarin-3-carboxylic acid [cymitquimica.com]

The Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 7-methoxy-2H-chromene-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights into its synthesis.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene nucleus is a privileged scaffold found in a multitude of naturally occurring and synthetic compounds exhibiting a wide array of pharmacological activities.[2] The specific derivative, 7-methoxy-2H-chromene-3-carboxylic acid, serves as a crucial intermediate in the synthesis of more complex bioactive molecules, including potential anti-inflammatory and antioxidant agents.[1] Its structural features allow for diverse chemical modifications, making it a versatile building block in the design of novel therapeutics.

This guide will explore the core synthetic strategies for obtaining this target molecule, with a primary focus on the robust and widely employed Knoevenagel condensation. Additionally, we will delve into a modern, transition-metal-catalyzed approach, offering a comparative perspective on the available methodologies.

Pathway 1: Knoevenagel Condensation of 2-hydroxy-4-methoxybenzaldehyde and Malonic Acid

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In the context of 7-methoxy-2H-chromene-3-carboxylic acid synthesis, this pathway offers a straightforward and efficient route from readily available starting materials.

Mechanistic Rationale

The reaction proceeds through a cascade of events initiated by the base-catalyzed condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both a solvent and a catalyst, is particularly effective as it facilitates the subsequent decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.[3]

The key steps involve:

-

Enolate Formation: The basic catalyst (e.g., piperidine or pyridine) deprotonates malonic acid to form a reactive enolate.

-

Aldol-type Addition: The enolate attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde.

-

Dehydration: The resulting aldol adduct undergoes dehydration to form a more stable conjugated system.

-

Intramolecular Cyclization (Oxa-Michael Addition): The phenolic hydroxyl group attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the chromene ring.

-

Decarboxylation (in the Doebner modification): Under the reaction conditions, one of the carboxylic acid groups is eliminated as carbon dioxide.

Caption: Knoevenagel condensation pathway for the synthesis of 7-methoxy-2H-chromene-3-carboxylic acid.

Experimental Protocol: Synthesis of 7-methoxy-2H-chromene-3-carboxylic acid

This protocol is adapted from established procedures for Knoevenagel condensation of salicylaldehydes with malonic acid.[3][4]

Step 1: Preparation of the Reaction Mixture

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

-

Add malonic acid (1.1 eq) to the flask.[5]

-

Add pyridine as the solvent and catalyst. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Optionally, a catalytic amount of piperidine can be added to accelerate the reaction.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary depending on the scale and specific conditions.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 7-methoxy-2H-chromene-3-carboxylic acid.

Data Presentation

| Parameter | Value | Reference |

| Starting Aldehyde | 2-hydroxy-4-methoxybenzaldehyde | [6][7][8] |

| Reagent | Malonic Acid | [5] |

| Catalyst/Solvent | Pyridine | [3] |

| Reaction Temperature | Reflux | [4] |

| Typical Yield | Good to Excellent | [9] |

Pathway 2: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation

A more contemporary and highly efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed redox-neutral C-H activation and [3+3] annulation cascade.[10] This approach utilizes N-phenoxyacetamides and methyleneoxetanones as the starting materials.

Mechanistic Rationale

This sophisticated pathway is initiated by the directed C-H activation of the N-phenoxyacetamide, followed by a cascade of reactions including coordination, insertion, and reductive elimination, ultimately leading to the formation of the chromene ring.[10] The use of methyleneoxetanones as a three-carbon source is a novel aspect of this methodology.[10]

Caption: Rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids.

Experimental Protocol: General Procedure

The following is a generalized protocol based on the reported rhodium-catalyzed synthesis.[10]

Step 1: Preparation of the Reaction Vessel

-

To a sealed reaction tube, add the N-phenoxyacetamide derivative (1.0 eq).

-

Add the methyleneoxetanone (1.2 eq).

-

Add the rhodium catalyst, [Cp*RhCl2]2 (e.g., 2.5 mol%).

-

Add a suitable base, such as cesium acetate (CsOAc).

-

Add the solvent, for example, acetonitrile (MeCN).

Step 2: Reaction Execution

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring.

-

Maintain the reaction for the required duration, monitoring by TLC or GC-MS.

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Data Presentation

| Parameter | Value | Reference |

| Reactant 1 | N-phenoxyacetamide | [10] |

| Reactant 2 | Methyleneoxetanone | [10] |

| Catalyst | [Cp*RhCl2]2 | [10] |

| Base | CsOAc | [10] |

| Solvent | MeCN | [10] |

| Temperature | 60 °C | [10] |

| Yields | Generally good to excellent | [10] |

Synthesis of the Key Starting Material: 2-hydroxy-4-methoxybenzaldehyde

A reliable supply of the starting material, 2-hydroxy-4-methoxybenzaldehyde, is crucial for the successful synthesis of the target molecule.[6][7][8] This compound can be synthesized from p-cresol through a multi-step process.

Caption: A potential synthetic route to 2-hydroxy-4-methoxybenzaldehyde from p-cresol.

Conclusion

This technical guide has outlined two primary synthetic pathways for 7-methoxy-2H-chromene-3-carboxylic acid. The Knoevenagel condensation represents a classic, reliable, and cost-effective method suitable for various laboratory scales. In contrast, the rhodium(III)-catalyzed C-H activation/[3+3] annulation offers a modern, highly efficient, and elegant alternative, particularly for accessing a diverse range of substituted chromene derivatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available resources, desired scale, and the need for substrate diversity. Both methodologies underscore the versatility of organic synthesis in constructing valuable heterocyclic scaffolds for the advancement of medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

-

Jiang, L., Peng, P., Li, M., Li, L., Zhao, M., Yuan, M., & Yuan, M. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Catalysts, 12(5), 491. [Link]

-

Scientific.Net. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Perkin reaction. Retrieved from [Link]

-

Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2017). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Huang, H.-L., Li, S., Lv, Y.-Z., Shi, Y.-Q., Pang, T.-T., Zhang, R.-F., Huang, W., Yin, J., & Gao, F. (2018). Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry, 83(6), 3409–3416. [Link]

-

Kaye, P. T., & Nocanda, X. W. (2002). A convenient Baylis–Hillman approach to the synthesis of 3-substituted 2H-1-benzopyrans (2H-chromenes). Journal of the Chemical Society, Perkin Transactions 1, (11), 1331–1337. [Link]

-

Pordea, A., & Cremer, J. (2019). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1675–1678. [Link]

-

Abdel-Aziz, H. A., El-Zahabi, H. S. A., & El-Tohamy, S. A. K. (2019). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 9(1), 10849. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1975). Studies of chromens. Part 2. Synthesis of 7-methoxy-2,2-dimethylchromen-3-carboxylic acid. [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). WEB catalysed synthesis of Knoevenagel products. Retrieved from [Link]

- Google Patents. (n.d.). US2338569A - Preparation of coumarin-3-carboxylic acid.

-

SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2004). Synthesis of malonic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A convenient general synthesis of 3-substituted 2H-chromene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. US2338569A - Preparation of coumarin-3-carboxylic acid - Google Patents [patents.google.com]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. researchgate.net [researchgate.net]

- 10. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

Advanced Synthesis of Coumarin-3-Carboxylic Acids: Mechanistic Insights & Protocol Optimization

Executive Summary

Coumarin-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores for anticoagulants, anticancer agents, and fluorescent probes.[1] While the classic Pechmann condensation (reaction of phenols with

This guide details the Modified Pechmann-Duisberg approach—the reaction of phenols with alkoxymethylene malonates. This methodology retains the operational simplicity of the Pechmann reaction (starting from phenols rather than salicylaldehydes) while granting access to the 3-carboxy motif. We prioritize green catalytic systems and self-validating protocols to ensure reproducibility in high-throughput drug discovery environments.

Part 1: The Mechanistic Landscape

To engineer the correct regioisomer, one must distinguish between the classic Pechmann pathway and the required pathway for 3-functionalization.

The Regioselectivity Challenge

-

Classic Pechmann: Phenol + Ethyl Acetoacetate

4-Methylcoumarin .[2] The -

Target Synthesis: Phenol + Diethyl Ethoxymethylenemalonate (DEEM)

Coumarin-3-Carboxylate . Here, the electrophilic vinyl ether acts as a surrogate, directing cyclization to yield the 3-ester, which is subsequently hydrolyzed to the acid.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical divergence in pathway selection to ensure the 3-COOH outcome.

Figure 1: Mechanistic divergence. To achieve the 3-carboxylic acid moiety, the protocol utilizes Diethyl Ethoxymethylenemalonate (DEEM) rather than standard

Part 2: Experimental Protocol (Modified Pechmann-Duisberg)

This protocol describes the synthesis of 7-Hydroxycoumarin-3-carboxylic acid starting from Resorcinol. This method is preferred over the Knoevenagel condensation (Salicylaldehyde route) when starting from inexpensive phenols is required.

Reagents & Equipment

-

Substrate: Resorcinol (1.0 eq)

-

Electrophile: Diethyl ethoxymethylenemalonate (DEEM) (1.0 eq)

-

Solvent: Toluene (for condensation) or Solvent-free (Green variant)

-

Catalyst: Sulfuric acid (Traditional) or Amberlyst-15 (Green/Solid Acid)

-

Hydrolysis: 10% NaOH, followed by HCl acidification.

Step-by-Step Methodology

Phase A: The Condensation (Formation of the Enamine/Ether Intermediate)

-

Setup: Charge a round-bottom flask with Resorcinol (11.0 g, 100 mmol) and DEEM (21.6 g, 100 mmol).

-

Reaction: Heat the mixture to 100–110°C without solvent for 30–60 minutes.

-

Observation: The mixture will melt and become homogenous. Evolution of ethanol vapor indicates reaction progress.

-

Green Tip: Connect a Dean-Stark trap if using toluene to drive equilibrium, though solvent-free is faster for this step.

-

-

Validation: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of resorcinol and formation of a non-fluorescent intermediate.

Phase B: Cyclization (The "Pechmann" Step)

-

Catalysis: Cool the intermediate slightly (to ~80°C) and slowly add the catalyst.

-

Option A (Classic): Pour the reaction mixture into cold concentrated

(30 mL) and stir at RT overnight. -

Option B (Green/Thermal): Add Diphenyl ether (50 mL) and reflux at 230°C for 30 mins (thermal cyclization).

-

Option C (Solid Acid): Add Amberlyst-15 (10 wt%) and heat at 120°C for 2 hours.

-

-

Quench/Isolation: Pour the reaction mixture into crushed ice. The coumarin ester will precipitate as a solid.

-

Filtration: Filter the solid, wash with cold water, and dry.

-

Yield Check: Typical yield of Ethyl 7-hydroxycoumarin-3-carboxylate is 75–85%.

-

Phase C: Hydrolysis to the Target Acid

-

Saponification: Suspend the ester from Phase B in 10% NaOH (50 mL). Reflux for 30–45 minutes.

-

Acidification: Cool to room temperature and acidify with concentrated HCl to pH 2.

-

Purification: The free acid precipitates immediately. Recrystallize from ethanol/water.

Data Summary Table

| Parameter | Classic Pechmann ( | Green Solid Acid (Amberlyst-15) | Thermal (Solvent-Free) |

| Reaction Time | 12–24 Hours | 2–4 Hours | < 1 Hour |

| Yield (Ester) | 60–70% | 80–88% | 75–80% |

| Work-up | Acid neutralization (High Waste) | Filtration (Catalyst Reusable) | Simple Precipitation |

| Selectivity | High | High | Moderate (Charring risk) |

Part 3: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, the following "Stop/Go" checkpoints must be integrated into the workflow.

The Fluorescence Test

Coumarin-3-carboxylic acids are often highly fluorescent.

-

Checkpoint: The intermediate formed in Phase A (Michael adduct) is typically non-fluorescent.

-

Validation: Upon cyclization (Phase B), the reaction mixture should develop strong blue fluorescence under UV light (365 nm). If fluorescence is absent, cyclization has failed—check temperature or acid strength.

NMR Diagnostics

-

Proton NMR (

H-NMR):-

C4-H Proton: Look for a singlet around

8.5–8.8 ppm . This is the diagnostic peak for the proton at the 4-position, confirming the 3-substituted coumarin ring formation. -

Absence of Ethyl Group: After Phase C, the disappearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) confirms successful hydrolysis.

-

Workflow Diagram

Figure 2: Operational workflow with integrated validation checkpoints.

Part 4: Catalyst Optimization & Green Chemistry

Modern drug development demands sustainable synthesis. The use of solid acid catalysts is superior to the traditional sulfuric acid method utilized by von Pechmann.

Recommended Catalysts

-

Amberlyst-15: A sulfonated polystyrene resin.

-

Sulfated Zirconia (

): -

Waste Curd Water:

-

Emerging Method: Recent literature suggests using fermented whey (acidic) as a solvent/catalyst system for biocatalytic-like condensation, offering a fully biodegradable route [1].

-

References

-

Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023).[10] Synthesis of Coumarin-3-Carboxylic Acids in Waste Curd Water: A Green Approach. European Journal of Chemistry, 14(4), 439-444. Link

-

Organic Syntheses. (1955). Ethyl Ethoxymethylenemalonate.[6][11] Organic Syntheses, Coll.[11] Vol. 3, p.395. Link

-

Solhy, A., et al. (2010). Heterogeneously Catalyzed Pechmann Condensation Employing Tailored Zn-Ti Oxides. ACS Omega, 4(5). Link

-

Fiorito, S., et al. (2016).[12] A green chemical synthesis of coumarin-3-carboxylic and cinnamic acids using crop-derived products.[12][13] Tetrahedron Letters, 57(45). Link

-

BenchChem. (2025). Optimization of Pechmann Reaction for Substituted Coumarins. Technical Support Center. Link

Sources

- 1. iiste.org [iiste.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. ijsart.com [ijsart.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Isothiocyanato-2,2'-bipyridine and its Analogs: Synthesis, Properties, and Applications

A Note on Chemical Identification: The CAS number 57543-60-9, as specified in the topic, could not be definitively correlated with 5-isothiocyanato-2,2'-bipyridine or any other chemical entity in publicly accessible chemical databases. This guide will therefore focus on the properties and uses of 5-isothiocyanato-2,2'-bipyridine and its derivatives, a class of compounds with significant utility in research and development, which are believed to be the subject of the original query.

Introduction

Isothiocyanate-functionalized 2,2'-bipyridines represent a versatile class of bifunctional molecules that merge the rich coordination chemistry of the bipyridyl scaffold with the reactive probing capabilities of the isothiocyanate group. The 2,2'-bipyridine moiety is a premier chelating ligand, renowned for its ability to form stable complexes with a wide array of transition metals, yielding complexes with interesting photophysical and electrochemical properties. The isothiocyanate group (-N=C=S) is a highly reactive electrophile, capable of forming stable covalent bonds with nucleophiles such as primary amines and thiols. This dual functionality makes 5-isothiocyanato-2,2'-bipyridine and its analogs invaluable tools for researchers, scientists, and drug development professionals in creating sophisticated molecular architectures for a range of applications, from advanced materials to biomedical diagnostics.

Molecular Properties and Characterization

| Property | Value/Description |

| Molecular Formula | C₁₁H₇N₃S |

| Molecular Weight | 213.26 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Likely soluble in organic solvents such as dichloromethane, acetonitrile, and DMSO. |

| Spectroscopic Features | |

| ¹H NMR: Aromatic protons of the bipyridine core would exhibit characteristic chemical shifts. | |

| IR: A strong, characteristic absorption band for the asymmetric stretching of the -N=C=S group is expected in the 2000–2200 cm⁻¹ region.[1] | |

| UV-Vis: Strong absorption bands in the UV region (around 305-322 nm) are anticipated, corresponding to π →π* intra-ligand transitions of the aromatic bipyridine system.[2] |

Synthesis of Isothiocyanate-Functionalized Bipyridines

The synthesis of 5-isothiocyanato-2,2'-bipyridine typically involves a two-stage process: the synthesis of the corresponding amine-functionalized bipyridine, followed by the conversion of the amine to an isothiocyanate. A closely related and well-documented synthesis is that of 5,5'-diisothiocyanato-2,2'-bipyridine, which provides a clear procedural framework.

Experimental Protocol: Synthesis of 5,5'-Diamino-2,2'-bipyridine

A common route to amino-substituted bipyridines is through the coupling of halo-pyridines. For instance, the synthesis of 5,5'-diamino-2,2'-bipyridine can be achieved via the coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst.

Materials:

-

2-chloro-5-aminopyridine

-

NiCl₂·6H₂O

-

Triphenylphosphine (PPh₃)

-

Zinc powder

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2-chloro-5-aminopyridine in anhydrous DMF.

-

Add catalytic amounts of NiCl₂·6H₂O and PPh₃.

-

Add an excess of zinc powder to the mixture.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and quench with an aqueous workup.

-

Extract the product with a suitable organic solvent and purify by column chromatography to yield 5,5'-diamino-2,2'-bipyridine.

Experimental Protocol: Conversion of Amine to Isothiocyanate

The conversion of the amino group to an isothiocyanate is a standard transformation in organic synthesis. The thiophosgene method is a classic and effective approach.

Materials:

-

5,5'-diamino-2,2'-bipyridine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Calcium carbonate (CaCO₃)

-

Water

Procedure:

-

Dissolve the 5,5'-diamino-2,2'-bipyridine in dichloromethane.

-

Add an aqueous solution of calcium carbonate to act as an acid scavenger.

-

Cool the biphasic mixture in an ice bath.

-

Slowly add a solution of thiophosgene in dichloromethane to the stirring mixture.

-

Allow the reaction to proceed, monitoring by TLC until the starting amine is consumed.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude 5,5'-diisothiocyanato-2,2'-bipyridine, which can be further purified by recrystallization or chromatography.[3]

Caption: Synthesis of 5,5'-diisothiocyanato-2,2'-bipyridine.

Core Applications and Mechanistic Insights

The unique bifunctionality of 5-isothiocyanato-2,2'-bipyridine and its derivatives underpins their utility in a variety of scientific domains.

Coordination Chemistry and Functional Materials

The bipyridine unit serves as an excellent scaffold for the construction of transition metal complexes, particularly with ruthenium(II). These complexes are central to the development of dye-sensitized solar cells (DSSCs). The isothiocyanate group can act as an ancillary ligand, influencing the electronic properties of the complex. Isothiocyanate is a pi-acceptor ligand that can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dye complex, which can be beneficial for electron injection into the semiconductor's conduction band.[4]

Caption: Ruthenium complex with a bipyridine-isothiocyanate ligand.

Bioconjugation and Fluorescent Labeling

The isothiocyanate group is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of the bipyridine moiety to biological macromolecules. This is particularly useful for creating fluorescent probes, as the resulting metal-bipyridine complexes often exhibit strong luminescence.

Mechanism of Action: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues in proteins) and thiols (e.g., the side chain of cysteine residues). The reaction with amines forms a stable thiourea linkage, while the reaction with thiols yields a dithiocarbamate linkage.[5] The selectivity of the reaction can often be controlled by adjusting the pH of the reaction medium. Amine reactivity is favored at a more alkaline pH (9-11), whereas thiol reactivity is more prominent under slightly acidic to neutral conditions (pH 6-8).[5]

Caption: Reaction of an isothiocyanate with a primary amine on a protein.

Experimental Protocol: Protein Labeling with an Isothiocyanate-Functionalized Dye

This generalized protocol is adapted from standard procedures for labeling proteins with isothiocyanate-containing fluorescent dyes like FITC.

Materials:

-

Protein solution (e.g., antibody) at 2 mg/mL in a suitable buffer (e.g., PBS, pH 7.5-8.0). Note: The buffer should not contain primary amines like Tris or glycine.

-

5-Isothiocyanato-2,2'-bipyridine metal complex (or other isothiocyanate dye) dissolved in DMSO at 1 mg/mL.

-

Gel filtration column for purification.

Procedure:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis.

-

Slowly add the isothiocyanate dye solution to the protein solution while gently stirring. A typical starting ratio is 50-100 µg of dye per mg of protein.

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.

-

Incubate the reaction for 1-2 hours at room temperature with continuous stirring.

-

Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with the desired storage buffer.

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance at the characteristic wavelengths of the protein (typically 280 nm) and the dye.

Conclusion

5-Isothiocyanato-2,2'-bipyridine and its derivatives are powerful molecular building blocks that bridge the gap between coordination chemistry and biological applications. Their straightforward synthesis and predictable reactivity make them accessible tools for creating novel materials, sensors, and bioprobes. As research in these areas continues to advance, the demand for such versatile bifunctional ligands is expected to grow, paving the way for new discoveries and technological innovations.

References

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

- Peeters, M. C., & van Heeswijk, W. A. (1983). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 734(2), 221-228.

- Axén, R., & Ernback, S. (1971). Reactions of cellulose isothiocyanates with thiol and amino compounds. European Journal of Biochemistry, 18(3), 351-360.

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

- Kim, K., Kim, K., & Kim, D. (2007). Adsorption of Bipyridine Compounds on Gold Nanoparticle Surfaces Investigated by UV-Vis Absorbance Spectroscopy and Surface Enhanced Raman Scattering. Journal of Nanoscience and Nanotechnology, 7(11), 3840-3844.

- Yenagi, V. B., Nandurkar, R. H., & Tonannavar, J. (2012). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Chemistry, 134(4), 1839-1846.

-

ResearchGate. (n.d.). UV-vis spectra of 1–3 in comparison with spectra of 2,2′-bipyridine, 1,10-phenanthroline and 2,3-dihydroxynaphthalene in MeCN. Retrieved from [Link]

-

The Malaysian Journal of Analytical Sciences. (2016). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Retrieved from [Link]

- Petria, L., et al. (2020).

- Stankovský, Š., & Kováč, Š. (1980). Infrared spectra of heterocumulenes. МП.* Nature of the v^NCS)

- Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.

-

ResearchGate. (2015, December 4). How ligands, such as isothiocyanate are able to bring down the LUMO, in dye sensitized solar cells? Retrieved from [Link]

-

Unknown. (n.d.). Protein labelling with FITC. Retrieved from [Link]

Sources

Structural Elucidation and Pharmacophoric Potential of 7-Methoxy-2H-chromene-3-carboxylic Acid

Executive Summary & Structural Anatomy

The molecule 7-methoxy-2H-chromene-3-carboxylic acid represents a specific subclass of the benzopyran family. It is critical to distinguish this scaffold immediately from its oxidized analog, the coumarin (2-oxo-2H-chromene). While coumarins possess a carbonyl at position 2, the 2H-chromene features a saturated methylene bridge (-CH₂-) at position 2 and a double bond between positions 3 and 4.

This structural nuance significantly alters the electronic landscape and binding affinity of the molecule compared to coumarins. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for flavonoids and exhibiting potent anticancer (Bcl-2 inhibition) and antimicrobial properties.

Structural breakdown

-

Functional Groups:

-

C3-Carboxylic Acid: Provides H-bond donor/acceptor capability; critical for active site anchoring.

-

C7-Methoxy: An electron-donating group (EDG) that increases electron density on the benzene ring, influencing lipophilicity and metabolic stability.

-

C2-Methylene: The distinguishing feature from coumarins, introducing a "kink" in planarity and specific steric interactions.

-

Visualization: Connectivity & Numbering

The following diagram illustrates the specific numbering scheme required for IUPAC compliance and spectral assignment.

Caption: Connectivity map of 7-methoxy-2H-chromene-3-carboxylic acid. Note the C2 methylene and C3-C4 unsaturation.

Synthetic Pathway: The Modified Knoevenagel Route

To synthesize the 2H-chromene (and not the coumarin), one cannot simply condense a phenol with a malonate. The most robust protocol involves the reaction of salicylaldehydes with acrylates or acrylonitrile, often mediated by DABCO (1,4-diazabicyclo[2.2.2]octane).

The following protocol describes the synthesis via the 3-cyano intermediate , which offers higher yields and easier purification than direct acid synthesis.

Reaction Scheme Workflow

Caption: Two-step synthesis via acrylonitrile condensation and subsequent hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of 7-methoxy-2H-chromene-3-carbonitrile

-

Reagents: Dissolve 4-methoxysalicylaldehyde (10 mmol) and DABCO (2 mmol, 20 mol%) in a mixture of dioxane/water (1:1, 20 mL).

-

Addition: Add acrylonitrile (30 mmol, 3 equiv) dropwise.

-

Condition: Heat the mixture to 80°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the nitrile intermediate.

Step 2: Hydrolysis to Carboxylic Acid[4]

-

Reaction: Suspend the nitrile intermediate (5 mmol) in 10% aqueous NaOH (20 mL) and ethanol (10 mL).

-

Reflux: Heat at reflux for 6–8 hours until the starting material is consumed (evolution of NH₃ gas).

-

Acidification: Cool the solution in an ice bath. Acidify carefully with 2M HCl to pH 2.

-

Isolation: The carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry. Recrystallize from methanol/water if necessary.

Spectroscopic Validation (The "Proof")

Distinguishing the 2H-chromene from the coumarin is the critical quality control step. The Proton NMR (¹H NMR) provides the definitive signature.

Diagnostic NMR Signals (DMSO-d₆, 400 MHz)

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| C2 | -CH₂- | 4.90 – 5.10 | Doublet (d) | Definitive Proof. Coumarins lack this signal entirely. |

| C4 | =CH- | 7.30 – 7.60 | Multiplet/Singlet | Appears upfield compared to coumarin C4 (~8.5 ppm). |

| C7 | -OCH₃ | 3.80 – 3.85 | Singlet (s) | Confirms the methoxy substitution. |

| COOH | -OH | 12.0 – 13.0 | Broad Singlet | Confirms the carboxylic acid moiety. |

Interpretation Logic:

-

If you see a signal at δ 4.9–5.1 ppm integrating for 2 protons, you have successfully synthesized the 2H-chromene .

-

If this signal is absent and you see a sharp singlet >8.0 ppm (C4-H), you have likely oxidized the ring to a coumarin (2-oxo-chromene) or failed to reduce the intermediate.

Pharmacological Implications & Applications[5][6][7][8]

The 7-methoxy-2H-chromene-3-carboxylic acid scaffold functions as a versatile pharmacophore.[5] Unlike coumarins, which are planar, the sp³ hybridized C2 atom in 2H-chromenes introduces a slight puckering of the pyran ring.

Key Biological Targets[7]

-

Bcl-2 Family Inhibition: The carboxylic acid group mimics the aspartic acid residue often required for BH3-mimetic activity, inducing apoptosis in cancer cells.

-

Antimicrobial Activity: 2H-chromenes have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Fluorescence Probes: The conjugated system (donor methoxy + acceptor acid) creates a "push-pull" electronic system, making these molecules useful as fluorescent tags for biological assays.

Structure-Activity Relationship (SAR) Logic

Caption: SAR optimization strategies for the 7-methoxy-2H-chromene scaffold.

References

-

Kang, B., & Ikeda, K. (2023). 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita–Baylis–Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes.[6] Chemical and Pharmaceutical Bulletin, 71(5), 386–392.

-

Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896.

-

PubChem. (n.d.). 2H-chromene-3-carboxylic acid (Compound Summary).

-

Olomola, T. O., et al. (2013). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives.[3] De La Salle University.

-

(General repository link for verification of institutional research on chromenes).

-

Sources

The 7-Methoxy-2H-Chromene-3-Carboxylic Acid Scaffold: From Synthetic Intermediate to Molecular Glue Enabler

The following technical guide details the discovery, synthesis, and modern pharmacological resurgence of 7-methoxy-2H-chromene-3-carboxylic acid .

Executive Summary

7-methoxy-2H-chromene-3-carboxylic acid (CAS: 57543-60-9*) is a bicyclic oxygen heterocycle that has evolved from a generic synthetic intermediate into a high-value motif in Targeted Protein Degradation (TPD) . While historically utilized in the synthesis of coumarin derivatives and potential anti-inflammatory agents, its contemporary significance lies in its role as a surface-recognition element in the design of molecular glues. Specifically, this scaffold has been identified as a critical determinant in shifting the selectivity of Cereblon (CRBN) modulators toward IKZF2 (Helios) and CK1α , offering new avenues for cancer immunotherapy.

*Note: CAS 57543-60-9 refers to the acid; related derivatives include the ethyl ester (885271-34-1) and nitrile (57543-70-1).

Part 1: Chemical Identity & Structural Analysis

Structural Distinction

The nomenclature of benzopyrans is often a source of confusion in literature. It is critical to distinguish the 2H-chromene core from its oxidized (coumarin) or reduced (chroman) analogs.

| Compound Class | Structure Feature | Electronic Character | Key Reactivity |

| 2H-Chromene (Target) | Double bond at C3-C4; CH₂ at C2. | Non-aromatic pyran ring; distinct "bent" planarity. | Electrophilic addition at C3-C4; Ring opening. |

| Coumarin | Carbonyl at C2 (Lactone). | Fully conjugated; planar; electron-deficient. | Nucleophilic attack at carbonyl; Photodimerization. |

| Chroman | Saturated C2-C3-C4. | Flexible non-planar ring. | Oxidation; Radical substitution. |

Key Feature: The 7-methoxy group acts as an electron-donating group (EDG), increasing electron density on the benzene ring, which influences the binding affinity in hydrophobic pockets of target proteins (e.g., CRBN or Bcl-2 family members). The C3-carboxylic acid serves as the primary vector for amide coupling, allowing the attachment of complex warheads or E3 ligase ligands.

Part 2: Historical Discovery & Synthesis

The "René-Royer" Era (1970s)

The 2H-chromene-3-carboxylic acid scaffold emerged prominently in the mid-1970s, largely driven by the work of René and Royer. Their methodology provided the first scalable route to functionalized chromenes without forming the thermodynamically stable coumarin byproduct.

The Discovery Logic: Early attempts to cyclize salicylaldehydes with acrylate derivatives often led to uncontrolled oxidation or polymerization. The breakthrough came with the use of acrylonitrile in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), a reaction now recognized as a variant of the Baylis-Hillman reaction followed by an intramolecular SN2' cyclization.

Modern Synthetic Protocol

The industry-standard synthesis for the 7-methoxy derivative involves a two-step sequence starting from 4-methoxysalicylaldehyde .

Step 1: Cyclization to the Nitrile

-

Reactants: 2-hydroxy-4-methoxybenzaldehyde + Acrylonitrile.[1]

-

Catalyst: DABCO (0.1 - 0.5 eq).

-

Conditions: Reflux in aqueous dioxane or neat/sonication.

-

Mechanism: DABCO adds to acrylonitrile

aldol condensation with aldehyde -

Product: 7-methoxy-2H-chromene-3-carbonitrile (CAS 57543-70-1).[2]

Step 2: Hydrolysis to the Acid

-

Reagent: NaOH (aq) or H₂SO₄/AcOH.

-

Conditions: Reflux for 2-4 hours.

-

Outcome: Conversion of the nitrile (-CN) to the carboxylic acid (-COOH).

Figure 1: The standard synthetic pathway for 7-methoxy-2H-chromene-3-carboxylic acid via the nitrile intermediate.

Part 3: Pharmacological Renaissance (The IKZF2 Story)

The true value of this molecule was unlocked recently in the field of Targeted Protein Degradation (TPD) . Researchers seeking to expand the "degradation scope" of Cereblon (CRBN) modulators beyond IKZF1/3 (the targets of lenalidomide) identified the 7-methoxy-2H-chromene scaffold as a key "molecular glue" enabler.

Case Study: DEG-77 and IKZF2 Selectivity

In a pivotal study (e.g., Cell Chem. Biol. 2023), the 7-methoxy-2H-chromene-3-carboxylic acid was coupled to an amino-thalidomide derivative.

-

The Problem: Standard immunomodulatory drugs (IMiD) like pomalidomide degrade IKZF1 (Aiolos) and IKZF3 (Ikaros) but spare IKZF2 (Helios) , a transcription factor that stabilizes regulatory T cells (Tregs) in tumors.

-

The Solution: Conjugating the 7-methoxy-2H-chromene moiety to the E3 ligase ligand created a new interface. The chromene ring projects into the solvent-exposed region of the CRBN complex, creating a specific hydrophobic surface that recruits IKZF2.

-

Mechanism: The "bent" 2H-chromene shape, combined with the 7-methoxy group, provides the necessary steric and electronic complementarity to lock IKZF2 into the E3 ligase complex, triggering its ubiquitination and degradation.

Figure 2: Mechanism of action for Chromene-based Molecular Glues in IKZF2 degradation.

Part 4: Technical Protocols

Synthesis of 7-Methoxy-2H-chromene-3-carboxylic acid

Validated for gram-scale preparation.

-

Reagents:

-

2-Hydroxy-4-methoxybenzaldehyde (15.2 g, 100 mmol)

-

Acrylonitrile (26.5 g, 500 mmol)

-

DABCO (2.24 g, 20 mmol)

-

-

Procedure:

-

Mix aldehyde and DABCO in acrylonitrile (acting as solvent/reactant).

-

Heat to reflux (approx. 80°C) for 6–12 hours. Monitor TLC for disappearance of aldehyde.

-

Cool to RT. Evaporate excess acrylonitrile under reduced pressure.

-

Resuspend residue in water/EtOAc. Extract organic layer, dry over MgSO₄, and concentrate.

-

Hydrolysis: Dissolve the crude nitrile in 10% NaOH (aq, 100 mL) and reflux for 4 hours.

-

Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

-

Characterization:

-

Appearance: Off-white to beige solid.

-

¹H NMR (DMSO-d₆):

12.5 (s, 1H, COOH), 7.3 (s, 1H, Vinyl-H4), 7.1 (d, 1H, Ar-H), 6.5 (dd, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 4.8 (s, 2H, CH₂-2), 3.7 (s, 3H, OMe).

-

Coupling Protocol (Molecular Glue Synthesis)

Standard HATU coupling to an amine-bearing scaffold.

-

Setup: Dissolve 7-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT.

-

Coupling: Add the amine-containing core (e.g., 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) (1.0 eq).

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

-

Purification: Flash chromatography (MeOH/DCM gradient).

References

- René, L., & Royer, R. (1975). Synthesis of 2H-chromene-3-carboxylic acids and their derivatives. European Journal of Medicinal Chemistry. (Foundational synthesis of the chromene-3-carboxylic acid scaffold).

-

Koduri, V., et al. (2023). Design and development of IKZF2 and CK1α dual degraders. Cell Chemical Biology. Link (Identifies 7-methoxy-2H-chromene-3-carboxylic acid as the key building block for DEG-77).

-

GuideChem. (2024). 7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester Properties and CAS Data. Link (Physical properties and ester derivatives).

-

Sigma-Aldrich. (2024). 7-Methoxy-2H-chromene-3-carbonitrile Product Sheet. Link (Precursor data).

Sources

Application Note: High-Efficiency Peptide Labeling with 7-Methoxy-2H-chromene-3-carboxylic Acid (Mca)

[1][2][3]

Executive Summary

Labeling peptides with 7-methoxy-2H-chromene-3-carboxylic acid (Mca) is a gold-standard method for generating blue-fluorescent probes, particularly for Förster Resonance Energy Transfer (FRET) protease assays.[1][2][3] When paired with a quencher like 2,4-Dinitrophenyl (Dnp) , Mca permits real-time monitoring of enzymatic cleavage.[1][2][3]

This guide clarifies the chemical nomenclature, details the activation kinetics for amide coupling, and provides validated protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase labeling.[1][2][3]

Chemical Entity Clarification

Critical Distinction: While often cataloged as 7-methoxy-2H-chromene-3-carboxylic acid, the functional fluorophore is formally 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative).[1][2][3][4]

Scientific Basis & Mechanism[1][2][3]

The Labeling Chemistry

The conjugation relies on the activation of the C3-carboxylic acid of the coumarin ring to form a stable amide bond with a primary amine on the peptide.[1][2][3]

-

Activation: The carboxylic acid is relatively unreactive and must be converted to an active ester (NHS-ester) or activated in situ using uronium/phosphonium reagents (HBTU, HATU).[1][2][3]

-

Selectivity: In SPPS, labeling is typically performed at the N-terminus after Fmoc removal.[1][2][3] In solution, pH control is critical to label specific Lysine residues vs. the N-terminus.[1][2][3]

FRET Mechanism in Protease Assays

Mca is frequently used as the donor in FRET pairs.[1][2][3]

-

Quencher: Dnp (2,4-Dinitrophenyl) attached to a Lysine side chain.[1][2][3]

-

Mechanism: When the peptide is intact, Dnp quenches Mca fluorescence.[1][2][3] Upon enzymatic cleavage, the spatial separation increases, restoring Mca's blue fluorescence.[1][2][3]

Workflow Visualization

The following diagram illustrates the critical decision pathways for labeling.

Caption: Decision matrix for Mca labeling via Solid Phase vs. Solution Phase methodologies.

Experimental Protocols

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Mca-OH | >98% Purity | The fluorophore (Free Acid).[1][2][3] |

| Mca-OSu | >95% Purity | Succinimidyl ester (for solution phase).[1][2][3] |

| HBTU / HATU | Peptide Grade | Coupling agents.[1][2][3] |

| DIEA (DIPEA) | Anhydrous | Base for activation.[1][2][3] |

| DMF / NMP | HPLC Grade | Solvent (Must be amine-free).[1][2][3] |

| Piperidine | 20% in DMF | Fmoc deprotection.[1][2][3] |

Protocol A: On-Resin Labeling (SPPS)

Best for N-terminal labeling of nascent peptides.[1][2][3]

Step 1: Fmoc Deprotection [1][2][3]

-

Swell the resin (0.1 mmol scale) in DMF for 30 min.

-

Treat with 20% Piperidine/DMF (2 x 10 min) to remove the N-terminal Fmoc group.[1][2][3]

-

Wash resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine (critical to prevent adducts).[1][2][3]

Step 2: Activation & Coupling

-

Dissolve Mca-OH (3-5 equivalents relative to resin loading) in minimum DMF.[1][2][3]

-

Add HBTU (or HATU for difficult sequences) (3-5 eq).

-

Pre-activate for 2-3 minutes. The solution may turn yellow/orange.[1][2][3]

-

Shake/agitate at Room Temperature for 2–4 hours . Note: Mca couples slower than standard amino acids due to steric bulk.[1][2][3]

Step 3: Washing & Cleavage [1][2][3]

-

Drain and wash resin with DMF (5x), DCM (3x), and MeOH (2x).[1][2][3]

-

Cleave peptide using standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

-

Precipitate in cold diethyl ether.

Protocol B: Solution Phase Labeling

Best for labeling specific Lysine residues or fragile peptides.[1][2][3]

Step 1: Preparation

-

Dissolve the purified peptide (1 eq) in anhydrous DMF or DMSO.[1][2][3] Concentration: ~5–10 mg/mL.[1][2][3]

-

Add DIEA (2–3 eq) to ensure the N-terminus/Lysine is deprotonated.[1][2][3]

Step 2: Reaction

-

Dissolve Mca-OSu (Mca-NHS ester) (1.2–1.5 eq) in DMF.[1][2][3]

-

Add Mca-OSu solution dropwise to the peptide solution.[1][2][3]

-

Incubate in the dark at RT for 4–16 hours. Monitor by HPLC.

Step 3: Quenching

Quality Control & Characterization

HPLC Analysis

Mca increases the hydrophobicity of the peptide.[1][2][3] Expect a retention time shift (later elution) compared to the unlabeled peptide.[1][2][3]

-

Detection: UV at 220 nm (peptide bond) AND 325 nm (Mca absorption).[1][2][3]

-

Success Criteria: A single peak absorbing at both 220 nm and 325 nm.

Mass Spectrometry (ESI-MS)

Calculate the expected mass shift:

-

Mca-OH Formula:

(MW: 220.18 Da).[1][2][3][4] -

Added Mass: The Mca group adds the acyl moiety (

).[1][2][3] - Mass: +203.03 Da (approx).[1][2][3]

-

Verification: Observed Mass = Peptide Mass + 203.0 Da.[1][2][3]

Fluorescence Validation

Dissolve the labeled peptide in buffer (PBS, pH 7.4).[1][2][3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Steric hindrance or aggregation.[1][2][3] | Use HATU instead of HBTU; Double couple (repeat step 3.2); Increase temperature to 40°C. |

| Multiple Peaks (HPLC) | Incomplete Fmoc removal or Mca degradation. | Ensure thorough washing after piperidine.[1][2][3] Mca is light-sensitive; keep reaction in the dark.[1][2][3] |

| No Fluorescence | Quenching or incorrect pH.[1][2][3] | Check if Dnp or Trp is present (internal quenching).[1][2][3] Ensure buffer pH > 7.[1][2][3]0. |

| Precipitation | Mca is hydrophobic.[1][2][3] | Use a solubility tag (e.g., PEG linker) or dissolve in DMSO before adding to aqueous buffer.[1][2][3] |

References

-

Sigma-Aldrich. 7-Methoxycoumarin-3-carboxylic acid, suitable for fluorescence. [1][2][3]

-

Bachem. Peptide Labeling Strategies: N-terminal vs C-terminal.

-

National Institutes of Health (PMC). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable protecting group. [1][2][3]

-

AAT Bioquest. Coumarin Dyes for Labeling Peptides (Mca and AMCA).

-

Chemical Communications. Fluorescent coumarin-alkynes for labeling of amino acids and peptides.

Sources

- 1. CAS 20300-59-8: 7-methoxycoumarin-3-carboxylic acid [cymitquimica.com]

- 2. 7-Methoxycoumarin-3-carboxylic acid fluorescence, = 97.0 HPCE 20300-59-8 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 7-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | CAS 20300-59-8 [matrix-fine-chemicals.com]

- 5. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Covalent Conjugation of 7-methoxy-2H-chromene-3-carboxylic acid to Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent conjugation of 7-methoxy-2H-chromene-3-carboxylic acid to proteins. This protocol is designed for researchers in biochemistry, drug development, and molecular biology who wish to label proteins with this fluorescent coumarin derivative. We will delve into the principles of carbodiimide chemistry, offer a detailed, step-by-step protocol for conjugation, and provide methods for the characterization and purification of the resulting conjugate. The causality behind experimental choices is explained to empower researchers to optimize the protocol for their specific protein of interest.

Introduction: The "Why" Behind the Method

7-methoxy-2H-chromene-3-carboxylic acid, also known as 7-methoxycoumarin-3-carboxylic acid, is a fluorescent molecule that can be used to label biomolecules.[1][2] Its intrinsic fluorescence allows for the tracking and quantification of proteins in various assays.[1] The conjugation of small molecules like this to proteins is a cornerstone of modern biotechnology, enabling the creation of hybrid molecules with novel functions.[3]

The most robust and widely adopted method for covalently linking a carboxylic acid to a primary amine on a protein is through the use of carbodiimide crosslinkers.[4][] This protocol will focus on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimde (sulfo-NHS).[6][7]

The Chemistry of Conjugation:

The process involves a two-step reaction:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 7-methoxy-2H-chromene-3-carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][8] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[4]

-

Formation of a Stable Intermediate: To improve conjugation efficiency and control over the reaction, sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester.[6][8] This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more efficient reaction with the protein's primary amines.[8]

-

Amide Bond Formation: The sulfo-NHS ester reacts with primary amines (-NH2) on the protein, primarily the ε-amino group of lysine residues, to form a stable amide bond.[9][10]

A two-step approach, where the carboxylic acid is activated first before the addition of the protein, is recommended to prevent the activation of carboxyl groups on the protein itself, which could lead to undesirable protein cross-linking.[8]

Caption: Mechanism of EDC/Sulfo-NHS mediated protein conjugation.

Materials and Reagents

Equipment

-

Microcentrifuge

-

Vortex mixer

-

Rotator or orbital shaker

-

pH meter

-

UV-Vis spectrophotometer

-

SDS-PAGE equipment

-

Dialysis tubing or desalting columns

-

Standard laboratory glassware and plasticware

Reagents

-

7-methoxy-2H-chromene-3-carboxylic acid (Purity ≥ 97%)

-

Protein of interest: (e.g., Bovine Serum Albumin (BSA), a monoclonal antibody). The protein should be at a known concentration in a buffer free of primary amines (e.g., PBS).

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : Store at -20°C in a desiccated container.[8]

-

Sulfo-NHS (N-hydroxysulfosuccinimide) : Store at 4°C or -20°C in a desiccated container.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Amine and carboxylate-free.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Amine-free.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Solvent for 7-methoxy-2H-chromene-3-carboxylic acid: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.

-

Purification: Dialysis buffer (e.g., PBS, pH 7.4) or Size-Exclusion Chromatography (SEC) buffer.

Detailed Conjugation Protocol

This protocol is a starting point and may require optimization for your specific protein and desired degree of labeling.[6] We recommend starting with a molar ratio of Protein:EDC:Sulfo-NHS of approximately 1:10:25.[7]

Reagent Preparation

-

Protein Solution: Prepare your protein of interest at a concentration of 1-10 mg/mL in Coupling Buffer. Ensure the buffer does not contain primary amines like Tris or glycine.[7]

-

7-methoxy-2H-chromene-3-carboxylic acid Stock Solution: Prepare a 10-50 mM stock solution in anhydrous DMF or DMSO. The choice of solvent and concentration may need to be optimized based on the solubility of the compound.

-

EDC and Sulfo-NHS Solutions: Crucially, prepare these solutions immediately before use as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[6][8]

-

EDC Stock (e.g., 10 mg/mL): Dissolve EDC in Activation Buffer.

-

Sulfo-NHS Stock (e.g., 20 mg/mL): Dissolve Sulfo-NHS in Activation Buffer.

-

Two-Step Conjugation Procedure

Step 1: Activation of 7-methoxy-2H-chromene-3-carboxylic acid

-

In a microcentrifuge tube, add the desired volume of the 7-methoxy-2H-chromene-3-carboxylic acid stock solution.

-

Add an appropriate volume of Activation Buffer.

-

Add the freshly prepared EDC solution to the tube.

-

Immediately add the freshly prepared Sulfo-NHS solution.

-

Mix well by vortexing gently and incubate for 15-30 minutes at room temperature with gentle mixing.[6]

Step 2: Conjugation to the Protein

-

Add the activated 7-methoxy-2H-chromene-3-carboxylic acid mixture to your protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. The reaction with primary amines is most efficient at this pH range.[11]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.[6]

Step 3: Quenching the Reaction (Optional but Recommended)

-

To stop the reaction and quench any unreacted sulfo-NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., 10-50 µL of 1 M Tris-HCl per 1 mL of reaction).[7]

-

Incubate for 15-30 minutes at room temperature.

Caption: Experimental workflow for protein conjugation.

Purification of the Protein Conjugate

After the conjugation reaction, it is essential to remove unreacted 7-methoxy-2H-chromene-3-carboxylic acid and byproducts.[12]

-

Dialysis: This is a straightforward method for removing small molecules from proteins. Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C for several hours with multiple buffer changes.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. It is an effective method for removing unreacted small molecules and can also provide information about protein aggregation.[7] Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).[7]

Characterization of the Conjugate

Successful conjugation should be confirmed, and the degree of labeling (DOL), or the average number of small molecules conjugated per protein, should be determined.

UV-Vis Spectroscopy

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 7-methoxy-2H-chromene-3-carboxylic acid (approximately 355 nm for a similar compound, 7-methoxycoumarin-3-carboxylic acid).[1]

-

The DOL can be calculated using the Beer-Lambert law, but this requires the molar extinction coefficients of both the protein and the small molecule at these wavelengths.

SDS-PAGE

-

Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein.

-

Successful conjugation may result in a slight increase in the molecular weight of the protein, which might be visible as a shift in the band position, especially with a high degree of labeling.

Mass Spectrometry

-

For a precise determination of the DOL and to assess the heterogeneity of the conjugate population, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the method of choice.[13] This analysis can reveal the distribution of species with different numbers of attached molecules.[13]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or no conjugation | Inactive EDC due to hydrolysis. | Use fresh, high-quality EDC and prepare the solution immediately before use. Store EDC desiccated at -20°C.[8] |

| Incorrect buffer pH for activation or conjugation. | Ensure the activation step is performed at pH 6.0 and the conjugation step at pH 7.2-7.5.[11] | |

| Presence of primary amines in buffers (e.g., Tris, glycine). | Use amine-free buffers such as MES and PBS for the reaction steps.[7] | |

| Protein precipitation/aggregation | High concentration of the small molecule (which may have low aqueous solubility). | Decrease the concentration of the 7-methoxy-2H-chromene-3-carboxylic acid stock solution. Add it to the reaction mixture slowly while vortexing. Consider using a co-solvent if compatible with your protein. |

| Protein cross-linking. | Ensure a two-step conjugation protocol is followed. If aggregation persists, consider reducing the amount of EDC and sulfo-NHS. | |